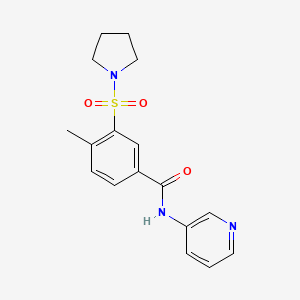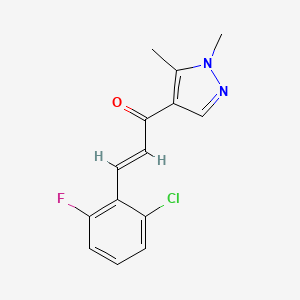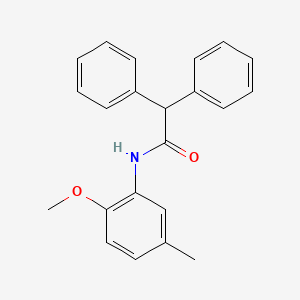![molecular formula C20H30N2O3 B5459306 [(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[1-(3,4-dimethylanilino)cyclohexyl]methanone](/img/structure/B5459306.png)
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[1-(3,4-dimethylanilino)cyclohexyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[1-(3,4-dimethylanilino)cyclohexyl]methanone is a complex organic compound that features a piperidine ring and a cyclohexyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[1-(3,4-dimethylanilino)cyclohexyl]methanone typically involves multiple steps. One common approach is the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehydes . The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[1-(3,4-dimethylanilino)cyclohexyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[1-(3,4-dimethylanilino)cyclohexyl]methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[1-(3,4-dimethylanilino)cyclohexyl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[1-(3,4-dimethylanilino)cyclohexyl]methanone can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological properties.
Cyclohexyl derivatives: Compounds with a cyclohexyl group can exhibit similar chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity .
Eigenschaften
IUPAC Name |
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[1-(3,4-dimethylanilino)cyclohexyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-14-6-7-16(12-15(14)2)21-20(9-4-3-5-10-20)19(25)22-11-8-17(23)18(24)13-22/h6-7,12,17-18,21,23-24H,3-5,8-11,13H2,1-2H3/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSNVLSMIHAFL-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2(CCCCC2)C(=O)N3CCC(C(C3)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2(CCCCC2)C(=O)N3CC[C@@H]([C@H](C3)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5459225.png)
![(5E)-5-[(5-chloro-2-propoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5459227.png)
![4-ethyl-2-methyl-5-({1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5459245.png)
![2-cyclopropyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5459246.png)
![2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5459261.png)

![(2S,4S,5R)-4-[2-(1H-imidazol-5-yl)ethylcarbamoyl]-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5459265.png)
![1-[1-(2-butoxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5459273.png)

![7-(3-chlorophenyl)-4-{2-[ethyl(methyl)amino]propanoyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5459286.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(methylthio)acetamide](/img/structure/B5459291.png)

![1-[(4-butylphenyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5459311.png)

